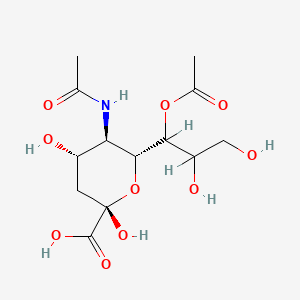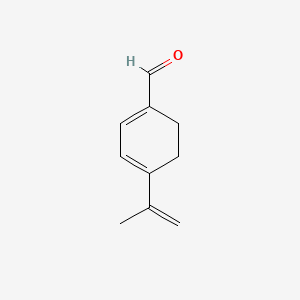
4-Prop-1-en-2-ylcyclohexa-1,3-diene-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Prop-1-en-2-ylcyclohexa-1,3-diene-1-carbaldehyde is a chemical compound with the molecular formula C10H14O It is a monoterpene aldehyde, which means it contains a ten-carbon skeleton derived from isoprene units and features an aldehyde functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Prop-1-en-2-ylcyclohexa-1,3-diene-1-carbaldehyde can be achieved through several methods. One common approach involves the oxidation of 4-Prop-1-en-2-ylcyclohexa-1,3-diene using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under controlled conditions to ensure the selective formation of the aldehyde group.
Industrial Production Methods
In an industrial setting, the production of this compound often involves the use of catalytic processes. Catalysts such as palladium or platinum are employed to facilitate the oxidation reaction, enhancing the yield and efficiency of the process. The reaction conditions, including temperature and pressure, are optimized to achieve the desired product on a large scale.
Análisis De Reacciones Químicas
Types of Reactions
4-Prop-1-en-2-ylcyclohexa-1,3-diene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to form carboxylic acids using strong oxidizing agents.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Prop-1-en-2-ylcyclohexa-1,3-diene-1-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the fragrance and flavor industry due to its aromatic properties.
Mecanismo De Acción
The mechanism of action of 4-Prop-1-en-2-ylcyclohexa-1,3-diene-1-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, including antimicrobial and antioxidant activities. The compound may also modulate signaling pathways involved in inflammation and oxidative stress.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-5-prop-1-en-2-ylcyclohexa-1,3-diene: A structurally similar compound with a different substitution pattern on the cyclohexadiene ring.
p-Mentha-1,3,8-triene: Another monoterpene with a similar carbon skeleton but different functional groups.
Uniqueness
4-Prop-1-en-2-ylcyclohexa-1,3-diene-1-carbaldehyde is unique due to the presence of the aldehyde functional group, which imparts distinct chemical reactivity and biological activity. This differentiates it from other similar compounds that may lack the aldehyde group or have different substitution patterns.
Propiedades
Fórmula molecular |
C10H12O |
|---|---|
Peso molecular |
148.20 g/mol |
Nombre IUPAC |
4-prop-1-en-2-ylcyclohexa-1,3-diene-1-carbaldehyde |
InChI |
InChI=1S/C10H12O/c1-8(2)10-5-3-9(7-11)4-6-10/h3,5,7H,1,4,6H2,2H3 |
Clave InChI |
FTKCQUIAQYKLBB-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C1=CC=C(CC1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


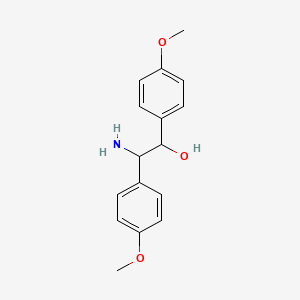
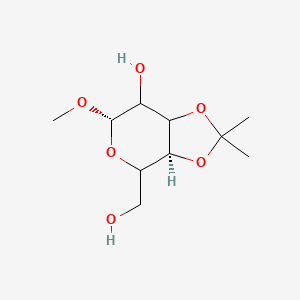
![2-[(3-(131I)iodanylphenyl)methyl]guanidine;sulfuric acid](/img/structure/B13813948.png)
![4-{[(1R)-1-Carboxyethyl]amino}benzoic acid](/img/structure/B13813960.png)
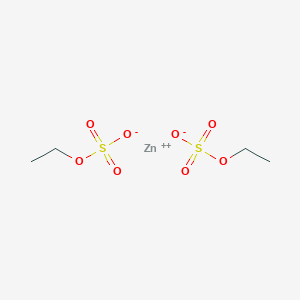
![(1R,2R,5R,6S)-3-ethynyltricyclo[4.2.0.02,5]octa-3,7-diene](/img/structure/B13813969.png)
![ethyl 3-ethoxycarbonyloxy-2-[1-(4-methylphenyl)sulfinylcyclopropyl]pyrrolidine-1-carboxylate](/img/structure/B13813972.png)
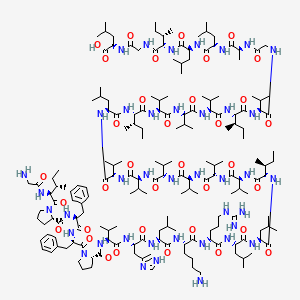
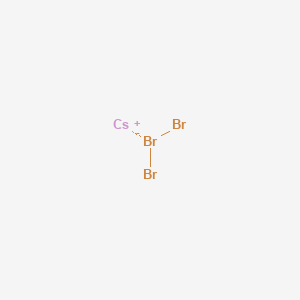


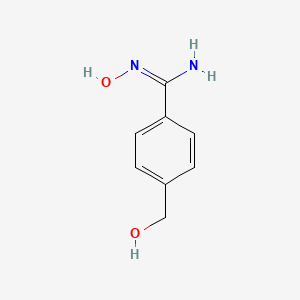
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B13814017.png)
